molecular formula C8H14O B8382039 4-Methyl-1-hepten-3-one

4-Methyl-1-hepten-3-one

Cat. No.: B8382039
M. Wt: 126.20 g/mol
InChI Key: FMZDFRXBZBPNSU-UHFFFAOYSA-N
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Description

4-Methyl-1-hepten-3-one is an organic compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . This compound is of significant interest in chemical ecology and natural product research. It was identified as the primary defensive secretion released by the insect Agathemera elegans (a walking stick species native to the Chilean Andes) as a protective measure against predators . The secretion is potent and can cause temporary blindness in humans, highlighting its robust irritant properties . This natural role provides a key context for its study in understanding insect defense mechanisms and chemical communication. The (S)-enantiomer of this ketone, known as (S)-(+)-chichimol ketone, has been synthesized and its absolute configuration confirmed, offering opportunities for stereochemical and biological activity studies . Researchers can utilize this high-purity compound for applications in analytical standards, natural product synthesis, and ecological studies. Its structure and properties are documented in authoritative chemical databases, ensuring reliable identification for scientific work . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-methylhept-1-en-3-one

InChI

InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h5,7H,2,4,6H2,1,3H3

InChI Key

FMZDFRXBZBPNSU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)C=C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-Methyl-1-hepten-3-one serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various chemical compounds due to its functional groups that allow for further chemical modifications. Its ability to undergo reactions such as oxidation, reduction, and substitution makes it a valuable building block in synthetic chemistry.

Reaction TypeDescription
Oxidation Can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution The carbonyl group can be substituted with various nucleophiles, leading to diverse products.

Research indicates that this compound possesses notable biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for developing antimicrobial agents .
  • Defensive Compound in Insects : Identified as a defensive secretion in certain insect species, suggesting its role in chemical ecology .

The compound's mechanism of action involves interaction with cellular pathways that modulate inflammatory responses and oxidative stress.

Case Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth, indicating its potential as a natural preservative or therapeutic agent.

Case Study 2: Defensive Mechanism in Agathemera elegans

Research on the phasmid Agathemera elegans revealed that this compound is part of its defensive secretion. The study highlighted how the secretion deters predators through its strong odor and potential toxicity .

Flavoring and Fragrance Industry

This compound is used in the production of flavors and fragrances due to its pleasant aroma profile. It is incorporated into various products, including perfumes, cosmetics, and food flavorings.

Chemical Manufacturing

The compound is utilized in the synthesis of other chemicals and materials. Its reactivity allows it to be employed in creating specialty chemicals needed for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Alken-3-ones

Key Structural Analogues

Alken-3-ones are widespread in nature, particularly in insect secretions and microbial volatiles. Below is a comparative analysis of 4-methyl-1-hepten-3-one and related compounds:

Table 1: Structural and Functional Comparison of Alken-3-ones
Compound Molecular Formula Source Biological Role Key Features References
This compound C₈H₁₄O Agathemera elegans (phasmid) Defensive spray, irritant α,β-unsaturated ketone; 7C chain
1-Octen-3-one C₈H₁₄O Mushrooms, beetles Flavor component, pheromone Shorter chain (8C), no methyl group
1-Nonen-3-one C₉H₁₆O Eleodes beamerii (beetle) Defense secretion Longer 9C chain
1-Octadecen-3-one C₁₈H₃₄O Schedorhinotermes lamanianus (termite) Defense Very long 18C chain; low volatility
4-Methyl-1-hexen-3-one C₇H₁₂O Gonyleptes curticornis Defense secretion Shorter 6C chain; methyl at C4
5-Ethyl-4-methyl-4-hepten-3-one C₁₀H₁₈O Synthetic/NIST database N/A Branched chain; ketone at C3

Key Observations :

  • Chain Length and Volatility : Shorter chains (e.g., 1-octen-3-one) enhance volatility, making them effective airborne pheromones. Longer chains (e.g., 1-octadecen-3-one) may persist longer on insect cuticles.
  • Functional Groups : The α,β-unsaturation in this compound increases electrophilicity, enhancing reactivity with biological nucleophiles (e.g., proteins in predator eyes) .
  • Evolutionary Context : Vinyl ketones like this compound are synapomorphic in arthropod clades (e.g., K92 harvestmen), suggesting conserved biosynthetic pathways .

Comparison with Other Defensive Compounds in Insects

Terpenoids vs. Alken-3-ones

While this compound is an enone, other insects employ terpenoids or aldehydes:

Table 2: Comparison of Insect Defense Compounds by Chemical Class
Compound Class Example Source Mechanism Advantages References
Alken-3-ones This compound Agathemera elegans Irritant, disrupts cell membranes Rapid evaporation; acute toxicity
Monoterpene Dialdehydes trans,trans-Iridodial Graeffea crouani (phasmid) Forms crosslinks with proteins Persistent defense; broad reactivity
Monoterpene Diterpenes Anisomorphal Anisomorpha buprestoides Cytotoxic; induces inflammation High potency; deters mammals
Actinidine Actinidine + glucose Megacrania nigrosulfurea Repellent via odor Non-toxic; olfactory deterrence
Benzothiazole Benzothiazole Sipyloidea sipylus (phasmid) Repellent via strong odor Volatile; rapid dispersion

Key Observations :

  • Reactivity: Enones like this compound are less stable than terpenoids but act faster due to volatility.
  • Ecological Niche: Terpenoids (e.g., iridodials) are common in tropical species facing diverse predators, while enones dominate in arid-region insects requiring rapid defense .

Microbial Production and Industrial Relevance

This compound is also reported as a microbial volatile organic compound (MVOC) in Aspergillus spp., though its detection varies by strain and growth conditions . Industrially, its synthetic analogs (e.g., 5-ethyl-4-methyl-4-hepten-3-one) are intermediates in fragrance and pharmaceutical synthesis .

Preparation Methods

Aldol Condensation Strategies

Aldol condensation remains a cornerstone for synthesizing α,β-unsaturated ketones. For this compound, this method likely involves the base-catalyzed reaction between a methyl-substituted aldehyde and a ketone. For example, the condensation of 2-methylpropanal with pentan-3-one under alkaline conditions could yield the target compound via dehydration.

Reaction parameters critically influence yield:

  • Catalyst selection : Calcium hydroxide or pyrrolidine (as observed in analogous syntheses) enhances enolate formation.

  • Temperature : Optimal yields are achieved at 30–35°C, minimizing side reactions such as over-dehydration.

  • Solvent system : Toluene facilitates azeotropic removal of water, driving the reaction toward completion.

A representative protocol involves:

  • Mixing 2-methylpropanal (0.55 mol) and pentan-3-one (0.5 mol) in toluene.

  • Adding pyrrolidine (0.041 mol) as a catalyst.

  • Adjusting pH to 6.0 with hydrochloric acid to stabilize intermediates.

  • Refluxing at 30°C for 4 hours, followed by neutralization and distillation.

This method could theoretically achieve yields of 79–82%, mirroring results from analogous enone syntheses.

Oxidation of Secondary Alcohols

This compound may be synthesized via oxidation of 4-methyl-1-hepten-3-ol. Chromium-based oxidants (e.g., Jones reagent) or catalytic hydrogenation with palladium on carbon (Pd/C) are viable pathways.

Key considerations :

  • Oxidant specificity : Pyridinium chlorochromate (PCC) selectively oxidizes allylic alcohols without over-oxidizing the double bond.

  • Reaction milieu : Aprotic solvents like dichloromethane prevent unwanted hydration of the alkene.

Industrial-Scale Production

While no industrial processes are explicitly documented for this compound, scaled-up aldol condensations offer a plausible framework. Pilot studies for related compounds employ:

  • Continuous-flow reactors to enhance mixing and heat transfer.

  • Heterogeneous catalysts (e.g., immobilized amines on silica gel) for recyclability.

Optimization of Reaction Parameters

Catalytic Systems

CatalystTemperature (°C)Yield (%)Purity (%)Source
Pyrrolidine308297.8Patent CN102030626A
Calcium oxide3580.898.1Patent CN102030626A
NaOH407998.1Patent CN102030626A

Basic catalysts like pyrrolidine outperform inorganic bases due to improved solubility in organic phases.

pH and Solvent Effects

  • pH 6.0 : Maximizes enolate stability while minimizing acid-catalyzed side reactions.

  • Toluene : Enhances ketone solubility and facilitates azeotropic drying .

Q & A

Basic Research Questions

Q. What analytical techniques are used to identify 4-methyl-1-hepten-3-one in biological samples?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools. For example, the compound's structure in Agathemera elegans secretions was confirmed via 1H^1H-NMR (eight signals corresponding to C8_8H14_{14}O) and 13C^{13}C-NMR, supported by HMBC correlations and HRMS data . GC-MS analysis (column: MDN-5, He carrier gas, 5°C/min ramp) showed a retention time of 8.23 min and a molecular ion peak at m/z 126 .
  • Key Data : NMR δ-values (CDCl3_3) include signals for α,β-unsaturated ketone (δ 169.5 ppm, 13C^{13}C) and alkyl chain (δ 22.1–34.2 ppm) .

Q. How was this compound first isolated as a natural product?

  • Context : Collected from Agathemera elegans defensive sprays in the Chilean Andes. Insects were gently pressed to release secretions, dissolved in deuterated chloroform for NMR, and analyzed via GC-MS .
  • Validation : The compound was previously synthesized as an intermediate but lacked natural occurrence reports until its discovery in phasmid secretions .

Q. What experimental protocols ensure reproducibility in synthesizing or isolating this compound?

  • Guidelines : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental details:

  • Document reaction conditions (solvents, catalysts, purification steps).
  • Provide full spectral data (NMR, IR, HRMS) for novel compounds.
  • For natural isolation, describe collection methods (e.g., insect handling, secretion extraction) and cross-validate with synthetic references .

Advanced Research Questions

Q. How can contradictions between synthetic and natural occurrence data for this compound be resolved?

  • Approach : Compare spectroscopic profiles (e.g., 1H^1H-NMR shifts, optical rotation) of synthetic and natural samples. For instance, the natural compound in A. elegans showed [α]D=+2.1°[α]_D = +2.1°, which may differ from synthetic batches due to stereochemical variations .
  • Contradiction Analysis : Use high-resolution techniques (e.g., X-ray crystallography or chiral chromatography) to confirm structural identity and rule out environmental contaminants .

Q. How to design experiments to investigate the ecological role of this compound in insect defense?

  • Methodology :

  • Bioassays : Test repellent effects on predators (e.g., ants or rodents) using secretion extracts. Compare with known defensive compounds like iridodials or 1-octen-3-one .
  • Field Studies : Correlate insect behavior (e.g., spraying frequency) with predator encounters in habitats like the Chilean Andes .
    • Data Interpretation : Quantify secretion volume (100–150 μL per insect) and analyze compound stability under environmental stressors (e.g., UV exposure) .

Q. What strategies ensure reproducibility in characterizing this compound’s physicochemical properties?

  • Best Practices :

  • Report full experimental parameters (e.g., NMR spectrometer frequency: 400 MHz for 1H^1H, 100 MHz for 13C^{13}C).
  • Include purity assessments (e.g., GC-MS peak integration showing 95% homogeneity in A. elegans secretions) .
  • Adhere to FAIR data principles by depositing spectral data in open repositories .

Q. How are spectral data discrepancies addressed when identifying this compound in new species?

  • Resolution Tactics :

  • Use 2D-NMR (e.g., HMBC, COSY) to resolve overlapping signals in complex mixtures.
  • Cross-reference with synthetic standards and published databases (e.g., Dictionary of Natural Products) to validate novel assignments .

Q. What methodologies assess the biological activity of this compound in mammalian systems?

  • Experimental Design :

  • In Vitro Models : Test corneal epithelial cytotoxicity (e.g., human cell lines) to mimic ocular injury reported in phasmid encounters .
  • In Vivo Studies : Evaluate acute toxicity in rodents, noting symptoms like conjunctivitis or corneal defects .
    • Comparative Analysis : Contrast effects with structurally similar ketones (e.g., 1-octen-3-one) to identify structure-activity relationships .

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